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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)butanoic acid

CAS No.: 34385-92-7

Cat. No.: B3021870

Get Quote

Technical Monograph: 2-(4-Chlorophenoxy)butanoic Acid

Executive Technical Summary
2-(4-Chlorophenoxy)butanoic acid (CAS: 10310-19-7) is a monocarboxylic acid

characterized by a phenoxy moiety substituted at the para-position with chlorine and linked to

the

-carbon (C2) of a butyric acid chain.[1]

Distinct from its structural homolog Clofibric acid (2-(4-chlorophenoxy)-2-methylpropanoic acid),

this compound lacks the gem-dimethyl substitution at the

-position, replacing it with an ethyl group.[1] This structural nuance renders the C2 position a
chiral center, making the compound of significant interest in Structure-Activity Relationship
(SAR) studies regarding stereoselective binding in both plant auxin receptors (TIR1/AFB) and
mammalian peroxisome proliferator-activated receptors (PPAR

).[1]
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This guide outlines the physicochemical profile, robust synthetic protocols, and analytical

workflows required for the investigation of this compound.[2]

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5][6]
The molecule exhibits amphiphilic properties typical of phenoxy herbicides and fibrate

metabolites. The electron-withdrawing chlorine atom on the phenyl ring, coupled with the ether

linkage, influences the acidity of the carboxylic head group.[1]

Table 1: Core Physicochemical Parameters[1]
Parameter Value Technical Note

IUPAC Name
2-(4-Chlorophenoxy)butanoic

acid

Often abbreviated in internal

libraries as 2-CPBA.[1]

Molecular Formula

Molecular Weight 214.65 g/mol Monoisotopic Mass: 214.04 Da

CAS Registry 10310-19-7

Distinct from the 4-phenoxy

isomer (4-CPA homolog).[1][3]

[4]

Chirality Yes (C2 Position)

Synthesized as a racemate (

) unless asymmetric synthesis

is employed.

Melting Point 103 °C
Sharp endotherm; purity

indicator.

pKa (Acidic) ~3.38

Stronger acid than butyric acid

(pKa 4.82) due to the inductive

effect of the

-phenoxy group.

logP (Oct/Water) 2.87

Moderate lipophilicity;

suggests good membrane

permeability.
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Synthetic Methodology: Williamson Ether
Synthesis[1][2]
Objective: To synthesize 2-(4-chlorophenoxy)butanoic acid via nucleophilic substitution (

) followed by ester hydrolysis.

Mechanism: The reaction proceeds through the generation of a phenoxide anion, which attacks

the

-carbon of an

-bromo ester.[1] This is preferred over direct reaction with the acid to prevent side reactions
and facilitate purification.

Experimental Protocol
Reagents:

4-Chlorophenol (1.0 eq)[1]

Ethyl 2-bromobutanoate (1.1 eq)[1][2]

Potassium Carbonate (

, anhydrous, 2.5 eq)[1]

Solvent: Acetone (Reagent grade) or Methyl Ethyl Ketone (MEK) for higher reflux temp.

Hydrolysis Base: NaOH (2M aq).[2]

Step-by-Step Workflow:

Phenoxide Formation:

Charge a round-bottom flask with 4-chlorophenol and anhydrous acetone.[1]

Add

in portions.
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Critical Control: Stir at room temperature for 30 minutes. The color shift indicates the

formation of the potassium phenoxide salt.

Alkylation (

):

Add Ethyl 2-bromobutanoate dropwise via a pressure-equalizing addition funnel.[1]

Heat the mixture to reflux (

C for Acetone,

C for MEK) for 6–8 hours.

Validation: Monitor by TLC (Hexane:EtOAc 8:2). The phenol spot (

) should disappear; the ester product will appear at higher

.

Work-up (Ester Intermediate):

Filter off inorganic salts (

, excess

).

Concentrate the filtrate in vacuo.

Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and

Brine.

Hydrolysis:

Dissolve the crude ester in Ethanol (10 volumes).

Add 2M NaOH (2.0 eq). Stir at ambient temperature for 2 hours (or mild reflux for 30

mins).
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Acidification: Evaporate EtOH. Dilute with water.[2] Acidify carefully with 6M HCl to pH < 2

while stirring vigorously.

Precipitation: The product will precipitate as a white solid. Filter, wash with cold water, and

recrystallize from Ethanol/Water or Cyclohexane.

Visualization: Synthetic Pathway Logic[1]
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Caption: Figure 1. Williamson ether synthesis pathway via ester intermediate to ensure high

purity.

Analytical Characterization
To validate the structure and purity of the synthesized compound, the following analytical

parameters must be met.

A. HPLC-UV/MS Method[1]
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

Mobile Phase:

A: 0.1% Formic Acid in Water.

B: Acetonitrile.

Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 230 nm (Phenoxy absorption) and 280 nm.

Mass Spec: Negative Electrospray Ionization (ESI-).[1] Look for

peak at m/z 213.0.[1]

B. Proton NMR ( -NMR) in
9.0-11.0 (br s, 1H): Carboxylic acid proton (-COOH).[1]

7.22 (d, 2H): Aromatic protons meta to ether (ortho to Cl).

6.81 (d, 2H): Aromatic protons ortho to ether.

4.55 (t, 1H): Chiral proton at C2 (

).[1] Diagnostic peak.

1.98 (m, 2H): Methylene group of the ethyl chain.

1.05 (t, 3H): Methyl terminus.

Biological & Research Context
This molecule serves as a critical probe in two distinct fields.[5] Researchers must select the

appropriate stereoisomer based on the target receptor.

Plant Physiology (Auxin Mimicry)
Structurally related to 2,4-D and Mecoprop, 2-(4-chlorophenoxy)butanoic acid acts as an

auxinic herbicide.[1]

Mechanism: It binds to the TIR1/AFB receptor complex, promoting the degradation of

Aux/IAA repressor proteins.

Stereoselectivity: The (R)-enantiomer is typically the active auxin mimic, as the spatial

arrangement of the carboxyl and aromatic ring must match the binding pocket of TIR1.

Pharmacology (PPAR Ligand)
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In drug discovery, this compound is a structural analog of Clofibric acid (the active metabolite of

Clofibrate).

Application: It is used in QSAR (Quantitative Structure-Activity Relationship) studies to

determine how the steric bulk of the

-substituent affects PPAR

activation.[1]

Insight: Replacing the gem-dimethyl group of Clofibric acid with an ethyl group (as in this

molecule) alters the lipophilicity and the "lock" into the receptor's hydrophobic pocket, often

modifying potency and half-life.[1]

Visualization: Structural Homology & Logic[1]
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Caption: Figure 2. Structural comparison highlighting the C2-substitution logic used in SAR

studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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